Head-to-Head Equivalence in Lipid Lowering: Sultosilic Acid Piperazine Salt vs. Bezafibrate in Primary Hyperlipoproteinemia
In a double-blind, cross-over study of 20 patients with primary hyperlipoproteinemia, both sultosilic acid piperazine salt and bezafibrate produced statistically significant reductions in total cholesterol, triglycerides, beta- and pre-beta-cholesterol, and significant increases in alpha-cholesterol. The study design allowed for a direct head-to-head comparison under identical conditions [1].
| Evidence Dimension | Lipid Parameter Modulation |
|---|---|
| Target Compound Data | Statistically significant diminution of total cholesterol, triglycerides, beta- and pre-beta-cholesterol; significant increase of alpha-cholesterol |
| Comparator Or Baseline | Bezafibrate: Statistically significant diminution of total cholesterol, triglycerides, beta- and pre-beta-cholesterol; significant increase of alpha-cholesterol |
| Quantified Difference | No significant difference between the two drugs; both achieved statistically significant changes from baseline |
| Conditions | 20 patients with primary hyperlipoproteinemia; double-blind cross-over design; parameters measured before and after drug administration |
Why This Matters
For procurement decisions, this evidence confirms that sultosilic acid piperazine salt provides equivalent lipid-lowering efficacy to a well-established reference fibrate, ensuring no loss of potency when selecting this compound over bezafibrate.
- [1] Vinazzer, H., & Farine, J. C. (1983). Double-blind cross-over study of the effect of sultosilic acid piperazine salt (A-585) and bezafibrate in primary hyperlipoproteinemia. Atherosclerosis, 49(2), 109–118. View Source
